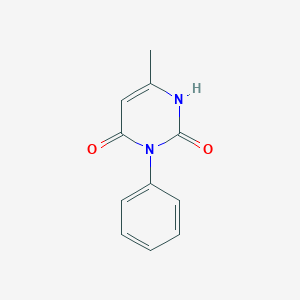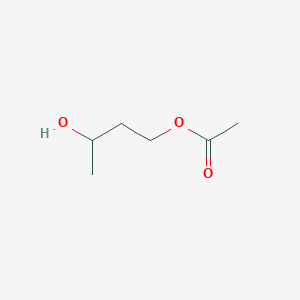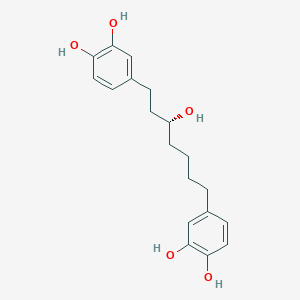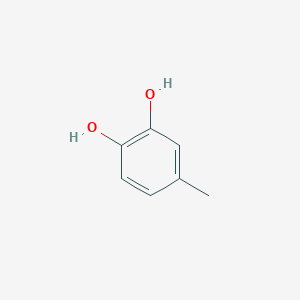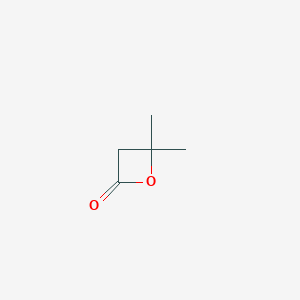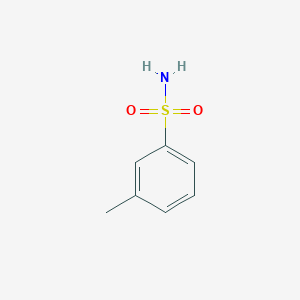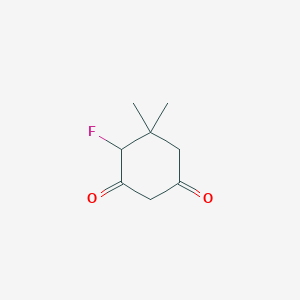
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione, also known as DFC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFC is a cyclic β-diketone that is structurally similar to curcumin, a natural compound found in turmeric. DFC has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione is not fully understood. However, it has been suggested that 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione may exert its biological activities through the inhibition of the NF-κB signaling pathway. The NF-κB signaling pathway is involved in the regulation of inflammation, immune response, and cell survival. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the activation of NF-κB and the expression of NF-κB target genes.
Effets Biochimiques Et Physiologiques
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biochemical and physiological effects. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to scavenge free radicals and protect against oxidative stress. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has several advantages for lab experiments. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione is readily available and can be synthesized using a variety of methods. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been extensively studied and its biological activities are well characterized. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, there are also limitations to the use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in lab experiments. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has low solubility in water, which can limit its use in aqueous systems. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to exhibit poor stability under certain conditions.
Orientations Futures
There are several future directions for research on 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione. One area of research is the development of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione analogs with improved solubility and stability. Another area of research is the investigation of the mechanism of action of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione and its potential targets. The use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in combination with other compounds for the treatment of cancer is also an area of research. The potential use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, is also an area of research.
Méthodes De Synthèse
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Michael addition reaction. The Claisen-Schmidt condensation reaction involves the reaction of 4-fluorobenzaldehyde with 2,4-pentanedione in the presence of a base catalyst. The aldol condensation reaction involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base catalyst. The Michael addition reaction involves the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. The yield of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione can vary depending on the synthesis method used.
Applications De Recherche Scientifique
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
1755-16-4 |
|---|---|
Nom du produit |
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione |
Formule moléculaire |
C8H11FO2 |
Poids moléculaire |
158.17 g/mol |
Nom IUPAC |
4-fluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11FO2/c1-8(2)4-5(10)3-6(11)7(8)9/h7H,3-4H2,1-2H3 |
Clé InChI |
MFANSHFPAVQCEL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(=O)C1F)C |
SMILES canonique |
CC1(CC(=O)CC(=O)C1F)C |
Synonymes |
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




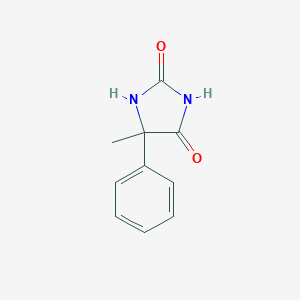
![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)


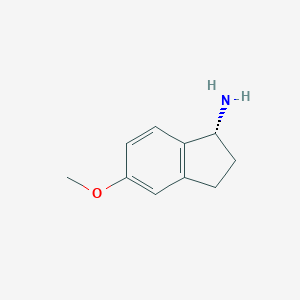
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

